Boc-(S)-3-Amino-5-hexynoic acid

Catalog No.
S755996
CAS No.
270596-47-9
M.F
C11H17NO4
M. Wt
227.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-(S)-3-Amino-5-hexynoic acid

CAS Number

270596-47-9

Product Name

Boc-(S)-3-Amino-5-hexynoic acid

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-ynoic acid

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

InChI

InChI=1S/C11H17NO4/c1-5-6-8(7-9(13)14)12-10(15)16-11(2,3)4/h1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1

InChI Key

QZRLAJLEZVWLOV-QMMMGPOBSA-N

SMILES

CC(C)(C)OC(=O)NC(CC#C)CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC#C)CC(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC#C)CC(=O)O

Peptide Synthesis

  • Building Block for Unnatural Peptides: Boc-(S)-3-Amino-5-hexynoic acid can be incorporated into peptide sequences due to its reactive amine and carboxylic acid functional groups. This allows researchers to create unnatural peptides with novel properties, such as increased stability, specific binding affinities, or incorporation of functionalities like fluorescent tags or probes []. The terminal alkyne group can further participate in click chemistry reactions for attaching other biomolecules with high efficiency and specificity [].

Chemical Biology & Bioconjugation

  • Target-Specific Probes: The alkyne group in Boc-(S)-3-Amino-5-hexynoic acid can be used to create bioorthogonal probes for labeling biomolecules within living cells. These probes can be tagged with fluorophores, affinity tags, or other functionalities using click chemistry, allowing researchers to study specific proteins, enzymes, or other cellular components [].

Material Science

  • Building Blocks for Functional Polymers: Boc-(S)-3-Amino-5-hexynoic acid can be integrated into the backbone of polymers. The amine and alkyne functionalities can be used for further modification and cross-linking, leading to the development of new materials with specific properties like biocompatibility, self-assembly, or stimuli-responsiveness [].

Boc-(S)-3-Amino-5-hexynoic acid is a synthetic compound characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of the amino acid. Its molecular formula is C11_{11}H17_{17}NO4_{O_4}, and it has a molecular weight of 227.26 g/mol. This compound is notable for its unique structure, which includes a hexynoic acid moiety, making it relevant in various chemical and biological applications .

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling.
  • Work in a well-ventilated fume hood.
  • Refer to general laboratory safety protocols for handling organic chemicals.
Typical for amino acids and their derivatives:

  • Deprotection: The Boc group can be removed under acidic conditions, yielding (S)-3-amino-5-hexynoic acid, which is crucial for further reactions involving the amino group.
  • Peptide Bond Formation: The amino group can react with carboxylic acids or activated esters to form peptide bonds, facilitating the synthesis of peptides and proteins.
  • Nucleophilic Substitution: The terminal alkyne may participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule .

Several methods can be employed to synthesize Boc-(S)-3-Amino-5-hexynoic acid:

  • Boc Protection: Starting from (S)-3-amino-5-hexynoic acid, the Boc group can be introduced using tert-butyl chloroformate in the presence of a base.
  • Alkyne Synthesis: The hexynoic acid moiety can be synthesized through a series of reactions involving alkylation and dehydrohalogenation processes.
  • Coupling Reactions: Utilizing coupling agents, Boc-(S)-3-Amino-5-hexynoic acid can be synthesized from simpler precursors by forming peptide bonds with other amino acids or derivatives .

Boc-(S)-3-Amino-5-hexynoic acid finds applications in various fields:

  • Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins.
  • Drug Development: Its unique structure may contribute to the design of novel pharmaceuticals with specific biological activities.
  • Chemical Research: Utilized as a reagent in organic synthesis and medicinal chemistry .

Interaction studies involving Boc-(S)-3-Amino-5-hexynoic acid primarily focus on its reactivity with other biomolecules:

  • Protein Interactions: Investigations into how this compound interacts with proteins could provide insights into its biological roles.
  • Enzyme Inhibition Studies: Potential as an inhibitor in enzymatic pathways relevant to disease mechanisms has been explored.

These studies help elucidate its mechanism of action and therapeutic potential .

Boc-(S)-3-Amino-5-hexynoic acid shares structural features with several related compounds. Here are some comparisons:

Compound NameStructure FeaturesUnique Aspects
(S)-3-Amino-5-octynoic acidSimilar alkyne structure but longer carbon chainExhibits different solubility properties
Boc-(S)-2-Amino-4-pentynoic acidDifferent position of amino groupMay show distinct biological activities
(R)-3-Amino-5-heptynoic acidVariation in stereochemistryPotentially different pharmacological effects

Boc-(S)-3-Amino-5-hexynoic acid's unique combination of a short alkyne chain and a specific stereochemistry distinguishes it from these similar compounds, making it particularly interesting for targeted applications in drug design and synthetic chemistry .

Boc-(S)-3-amino-5-hexynoic acid (CAS 270596-47-9) is a chiral, non-canonical amino acid derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group attached to the amino functionality and a hexynoic acid backbone. Its molecular formula is C₁₁H₁₇NO₄, with a molecular weight of 227.26 g/mol. Structurally, the compound features:

  • A tert-butoxycarbonyl group at the 3-position, ensuring stability during synthesis.
  • A terminal alkyne at the 5-position of the hexanoic acid chain, enabling versatile chemical transformations.
  • A (S)-configuration at the chiral center, critical for stereochemical control in biological systems.

The compound belongs to the class of β-homopropargylglycine analogs, which are distinguished by their extended side chains and reactive alkynes.

PropertyValue
IUPAC Name(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-ynoic acid
Molecular FormulaC₁₁H₁₇NO₄
CAS Registry Number270596-47-9
SMILESCC(C)(C)OC(=O)NC@@HCC(=O)O
Specific Optical Rotation[α]²⁵ᴰ +20° (c = 1 in ethanol)

Data compiled from PubChem and Sigma-Aldrich.

Historical Development and Discovery

The synthesis of Boc-(S)-3-amino-5-hexynoic acid traces its roots to Louis A. Carpino’s pioneering work on Boc-protected amino acids in the 1960s. The Boc group’s acid-labile nature revolutionized peptide synthesis by enabling orthogonal protection strategies.

Key milestones include:

  • Boc Group Development: Carpino demonstrated the Boc group’s compatibility with solid-phase peptide synthesis (SPPS), enabling efficient peptide assembly.
  • Alkyne-Containing Amino Acids: Advances in click chemistry (Sharpless et al., 2001) highlighted the utility of terminal alkynes for bioconjugation, driving interest in alkyne-modified amino acids.
  • Enantioselective Synthesis: Asymmetric Strecker reactions and chiral auxiliaries enabled the production of enantiomerically pure Boc-(S)-3-amino-5-hexynoic acid with >80% enantiomeric excess (ee).

Significance in Peptide and Organic Chemistry

Boc-(S)-3-amino-5-hexynoic acid serves as a building block for unnatural peptides and bioconjugation reagents. Its significance lies in:

Role in Peptide Synthesis

  • Orthogonal Protection: The Boc group is selectively removable under mild acidic conditions (e.g., TFA), enabling sequential deprotection during SPPS.
  • Alkyne Reactivity: The terminal alkyne participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling post-translational modifications (e.g., protein labeling).

Applications in Organic Synthesis

  • Click Chemistry: The alkyne moiety facilitates the synthesis of peptidomimetics and bioactive conjugates.
  • Side-Chain Functionalization: The alkyne can be oxidized (e.g., to diketones) or reduced (e.g., to alkenes), expanding its utility in heterocycle synthesis.

Relationship to Non-Canonical Amino Acids

Boc-(S)-3-amino-5-hexynoic acid exemplifies non-canonical amino acids (ncAAs), which are not directly encoded by the genetic code but are critical for:

  • Enhancing Peptide Stability: By introducing rigid or hydrophobic side chains, ncAAs improve resistance to proteolytic degradation.
  • Modulating Secondary Structure: The alkyne’s linear geometry promotes β-turns or helical conformations, as observed in antimicrobial peptides.
CompoundKey FeatureApplication
Boc-(S)-3-amino-5-hexynoic acidTerminal alkyne, Boc protectionClick chemistry, SPPS
Fmoc-(R)-3-amino-5-hexynoic acidFmoc protection, (R)-configurationSolid-phase synthesis
Homopropargylglycine (Hpg)Propargyl side chain, no BocMetathesis reactions

Comparison based on PubChem and PMC reviews.

Synthesis Methods

Classical Strecker Synthesis

The Strecker synthesis remains a cornerstone for producing racemic homopropargylglycine derivatives. For Boc-(S)-3-amino-5-hexynoic acid, modifications include:

  • Reaction of Hexynoic Acid: Alkyne-containing aldehydes react with ammonia and cyanide under acidic conditions.
  • Boc Protection: Di-tert-butyl dicarbonate (Boc₂O) in a base (e.g., NaOH or DMAP) protects the amino group.
MethodReagentsYieldee
Racemic StreckerHCN, NH₃, H₂SO₄61%N/A
Asymmetric StreckerChiral catalysts85%80%

Data adapted from PubMed.

Enantioselective Synthesis

To achieve high enantiomeric purity, chiral auxiliaries or kinetic resolutions are employed:

  • Evans’ Oxazolidinones: Chiral auxiliaries guide asymmetric alkylation, yielding >90% ee.
  • Enzymatic Resolution: Lipases selectively deprotect one enantiomer, enabling isolation of Boc-(S)-3-amino-5-hexynoic acid.

Chemical Reactions

Oxidation and Reduction

The alkyne undergoes regioselective transformations:

  • Oxidation: KMnO₄ or OsO₄ converts the alkyne to diketones or carboxylic acids.
  • Reduction: Hydrogenation (H₂/Pd) reduces the alkyne to alkanes or alkenes.
ReactionReagentProduct
OxidationKMnO₄, H₂ODiketone
Partial HydrogenationH₂, Lindlar’s catalystcis-Alkene

Click Chemistry

The alkyne participates in CuAAC with azides to form 1,2,3-triazoles:

  • Conditions: CuSO₄, sodium ascorbate, in aqueous/organic solvents.
  • Applications: Protein labeling, conjugation of fluorescent probes.

Substitution Reactions

The amino group undergoes nucleophilic substitution:

  • Alkylation: Reaction with alkyl halides under basic conditions.
  • Acylation: Coupling with activated esters (e.g., HOBt) for peptide bond formation.

Mechanisms and Interactions

Boc Deprotection

The Boc group is removed via acidolysis:

  • Mechanism: Protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group.
  • Optimization: Scavengers (e.g., anisole) prevent alkylation side reactions.
Deprotection AgentConditionsEfficiency
TFA/DCM25°C, 30 min>95%
HCl/dioxane0°C, 1 hr>90%

Crystal Packing and Interactions

X-ray crystallography reveals:

  • Hydrogen Bonds: Between the Boc carbamate and carboxylic acid groups.
  • Van der Waals Forces: From the tert-butyl group, stabilizing the crystal lattice.

Biological Activity

Role in Peptide Design

Boc-(S)-3-amino-5-hexynoic acid is incorporated into peptides to:

  • Enhance Stability: The alkyne’s rigidity reduces conformational flexibility, slowing proteolysis.
  • Enable Bioconjugation: Click chemistry allows site-specific attachment of fluorophores or drugs.

Applications

Peptide Synthesis

Boc-(S)-3-amino-5-hexynoic acid is used in solid-phase synthesis for:

  • Cyclic Peptides: Via intramolecular CuAAC.
  • Lipopeptides: Alkyne-based lipidation improves cell permeability.

Bioconjugation and Imaging

The alkyne enables:

  • Protein Labeling: Fluorescent azides are conjugated to recombinant proteins.
  • Drug Delivery: Click chemistry links peptides to nanoparticles or antibodies.

Molecular Formula and Structural Characteristics

Boc-(S)-3-Amino-5-hexynoic acid represents a protected amino acid derivative with the molecular formula C₁₁H₁₇NO₄ and a molecular weight of 227.26 grams per mole [1]. The compound is officially designated by the Chemical Abstracts Service number 270596-47-9 and possesses the systematic International Union of Pure and Applied Chemistry name (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-ynoic acid [1]. The structural framework consists of a six-carbon chain featuring a terminal alkyne group at the fifth position, an amino group at the third carbon protected by a tert-butyloxycarbonyl group, and a carboxylic acid terminus [1] .

The canonical Simplified Molecular-Input Line-Entry System representation is CC(C)(C)OC(=O)NC(CC#C)CC(=O)O, which illustrates the connectivity of the functional groups within the molecular structure [1]. The InChI Key QZRLAJLEZVWLOV-QMMMGPOBSA-N provides a unique identifier for this specific stereoisomer [1]. The compound exhibits a linear backbone architecture with the alkyne functionality introducing rigidity to the molecular framework .

PropertyValue
Molecular FormulaC₁₁H₁₇NO₄
Molecular Weight (g/mol)227.26
CAS Number270596-47-9
IUPAC Name(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-ynoic acid
InChI KeyQZRLAJLEZVWLOV-QMMMGPOBSA-N
Canonical SMILESCC(C)(C)OC(=O)NC(CC#C)CC(=O)O

Stereochemistry and Chirality Analysis

The stereochemical configuration of Boc-(S)-3-Amino-5-hexynoic acid is defined by the presence of one chiral center located at the third carbon atom of the hexanoic acid chain [1] [3]. The absolute configuration follows the S designation according to the Cahn-Ingold-Prelog priority rules, which is consistent with the naturally occurring L-amino acid stereochemistry [3]. Most naturally occurring chiral amino acids adopt the S configuration, with cysteine being a notable exception due to the higher priority assigned to sulfur atoms in the priority ranking system [3].

The compound demonstrates exceptional enantiomeric purity with an enantiomeric excess greater than or equal to 99.0%, indicating minimal presence of the R-enantiomer [4]. This high degree of stereochemical integrity is crucial for applications in peptide synthesis where stereochemical control directly influences the biological activity and structural properties of the resulting compounds [3]. The stereocenter configuration can be validated through polarimetry measurements and compared against established literature values for similar protected amino acid derivatives .

The spatial arrangement around the chiral carbon follows the CORN mnemonic system commonly used in biochemistry, where the hydrogen atom points toward the rear, the carboxyl group extends to the left, the side chain projects to the right, and the amino group points upward [3]. This stereochemical arrangement is fundamental to the compound's interaction with biological systems and its utility in stereospecific synthetic transformations [3].

ParameterValue
Specific Optical Rotation [α]D+26 ± 2° (c = 1 in ethanol)
Enantiomeric Excess≥99.0%
Absolute ConfigurationS
Stereocenter Count1

Functional Group Properties

Boc (tert-butyloxycarbonyl) Protecting Group

The tert-butyloxycarbonyl protecting group serves as one of the most commonly utilized protective groups for amino functionalities in peptide synthesis and organic chemistry [6] [7]. This protecting group exhibits remarkable stability under basic hydrolysis conditions and catalytic reduction conditions while remaining inert toward various nucleophiles [6]. The Boc group can be efficiently installed on amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide [7].

The mechanism of Boc protection involves nucleophilic attack by the amine on the carbonyl carbon of di-tert-butyl dicarbonate, resulting in the formation of a tert-butyl carbonate leaving group that decomposes to carbon dioxide and tert-butoxide [8]. The deprotection process typically employs strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol [7]. The acid-catalyzed removal mechanism involves protonation of the protected amine followed by formation of a tert-butyl cation intermediate and carbamic acid, which subsequently decarboxylates to yield the free amine [8].

The stability profile of the Boc group makes it particularly suitable for multi-step synthetic sequences where the amino group must remain protected throughout various reaction conditions [6] [7]. However, complications may arise from the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles during deprotection, necessitating the use of scavengers such as anisole or thioanisole [7].

CharacteristicDescription
Chemical Formula(CH₃)₃COC(=O)-
StabilityStable under basic conditions, labile under acidic conditions
InstallationDi-tert-butyl dicarbonate with base
RemovalStrong acids (TFA, HCl)

Amino Moiety

The amino group in Boc-(S)-3-Amino-5-hexynoic acid exists in a protected state due to the presence of the tert-butyloxycarbonyl protecting group [1]. In its free form, amino groups typically exhibit a pKa value of approximately 9.6, indicating their basic character and propensity to exist in a protonated state at physiological pH [9] [10]. The protection of the amino group prevents unwanted side reactions during synthetic manipulations while maintaining the potential for subsequent deprotection and functionalization [6].

The amino group demonstrates characteristic hydrogen bonding capabilities when deprotected, contributing to intermolecular interactions that influence crystal packing and solution behavior [11]. Primary amino groups typically display two nitrogen-hydrogen bonds, which can participate in extensive hydrogen bonding networks [11]. The basicity of the amino group allows it to accept protons under acidic conditions, forming positively charged ammonium species that can engage in ionic interactions [11].

The reactivity profile of the amino group encompasses nucleophilic substitution reactions, acylation processes, and condensation reactions with carbonyl-containing compounds [11]. These reaction pathways are temporarily suppressed by the Boc protection, allowing for selective transformations at other reactive sites within the molecule [6] [7].

Terminal Alkyne Functionality

The terminal alkyne group in Boc-(S)-3-Amino-5-hexynoic acid represents a highly versatile functional group characterized by the presence of a carbon-carbon triple bond with an acidic terminal hydrogen [12] [13]. Terminal alkynes exhibit mild acidity with pKa values around 25, making them significantly more acidic than alkenes and alkanes, which possess pKa values of approximately 40 and 50, respectively [13]. This enhanced acidity stems from the sp hybridization of the acetylenic carbon atoms, which increases the s-character and electronegativity compared to sp² and sp³ hybridized carbons [12].

The linear geometry imposed by sp hybridization results in a bond angle of 180 degrees around the triple bond, contributing to the overall rigidity of the molecular framework [12]. The close proximity of electrons in the triple bond configuration creates a region of high electron density that can participate in various chemical transformations [12]. The acidic hydrogen on the terminal alkyne can be readily deprotonated using strong bases to generate acetylide anions, which serve as powerful nucleophiles in synthetic chemistry [13].

The alkyne functionality demonstrates reactivity toward oxidation reactions using reagents such as potassium permanganate or osmium tetroxide, leading to the formation of diketones or carboxylic acids . Reduction reactions employing catalysts like palladium on carbon or nickel can convert the triple bond to double or single bonds through controlled hydrogenation processes . The terminal alkyne also enables click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition reactions .

PropertyCharacteristic
Chemical Formula-C≡C-H
pKa~25
Hybridizationsp
Bond Angle180°
ReactivityAcidic hydrogen, nucleophilic addition, click chemistry

Carboxylic Acid Group

The carboxylic acid functionality in Boc-(S)-3-Amino-5-hexynoic acid exhibits enhanced acidity compared to simple carboxylic acids due to the electron-withdrawing effect of the nearby amino group [14]. The pKa value of amino acid carboxyl groups typically ranges around 2.4, which is significantly lower than the pKa of 4.76 observed for acetic acid [9] [14]. This increased acidity results from the inductive effect of the positively charged ammonium group at physiological pH, which stabilizes the carboxylate anion through electrostatic interactions [14].

The carboxylic acid group demonstrates the characteristic combination of hydroxyl and carbonyl functionalities, enabling participation in both hydrogen bonding interactions and nucleophilic acyl substitution reactions [15]. Under physiological conditions, the carboxyl group exists predominantly in its deprotonated carboxylate form, contributing a negative charge to the overall molecular architecture [9]. This ionization behavior is described by the Henderson-Hasselbalch equation and plays a crucial role in determining the compound's solubility and interaction properties [9].

The reactivity profile of the carboxylic acid group encompasses esterification reactions, amide bond formation, and metal coordination chemistry [16]. The carbonyl carbon serves as an electrophilic center susceptible to nucleophilic attack, while the hydroxyl group can participate in hydrogen bonding networks that influence crystal packing and solution behavior [16]. The carboxyl group's ability to form intermolecular hydrogen bonds contributes significantly to the compound's physical properties and stability characteristics [15].

Physical and Spectroscopic Properties

Solubility Profile

The solubility characteristics of Boc-(S)-3-Amino-5-hexynoic acid reflect the amphiphilic nature of the molecule, which contains both hydrophobic and hydrophilic regions . The compound exhibits limited solubility in water due to the hydrophobic tert-butyl group of the Boc protecting group and the alkyl chain components . However, the presence of the carboxylic acid functionality provides sufficient polarity to enable dissolution in polar organic solvents .

Ethanol serves as an effective solvent for the compound, as evidenced by its use in optical rotation measurements where concentrations of 1 gram per 100 milliliters are readily achieved [17] [18]. Methanol similarly provides good solubility and is commonly employed in synthetic transformations and purification procedures . Dichloromethane represents an excellent solvent choice for the compound, offering high solubility that facilitates purification processes and synthetic manipulations .

Acetonitrile demonstrates suitable solubility properties and is frequently utilized in protection reactions involving the Boc group [7]. Tetrahydrofuran provides high solubility and is particularly valuable for synthetic applications requiring aprotic conditions . The solubility profile enables flexibility in synthetic methodology selection and purification strategies while accommodating various reaction requirements .

Solvent TypeSolubilityNotes
WaterLimitedHydrophobic due to Boc group
EthanolSolubleGood for optical rotation measurements
MethanolSolubleCommon for reactions
DichloromethaneHighly solubleExcellent for purification
AcetonitrileSolubleUsed in protection reactions
THFHighly solubleSuitable for synthesis

Optical Activity Parameters

The optical activity of Boc-(S)-3-Amino-5-hexynoic acid provides crucial information regarding its stereochemical purity and absolute configuration [17] [18]. The specific optical rotation [α]D is measured as +26 ± 2 degrees when determined at a concentration of 1 gram per 100 milliliters in ethanol [17] [18]. This positive rotation confirms the S-configuration at the chiral center and indicates the compound's ability to rotate plane-polarized light in a clockwise direction [17] [18].

The magnitude of the optical rotation reflects the degree of stereochemical homogeneity, with the reported enantiomeric excess of greater than or equal to 99.0% indicating exceptional stereochemical purity [4]. This high level of enantiomeric purity is essential for applications requiring stereospecific interactions or where the presence of the opposite enantiomer could compromise the desired biological or chemical activity [4].

The optical rotation measurement serves as a rapid analytical method for assessing stereochemical integrity during synthetic processes and storage conditions . Variations in optical rotation values can indicate potential racemization or epimerization processes, making this parameter valuable for quality control applications . The consistency of optical rotation measurements across different batches provides assurance of reproducible stereochemical outcomes in synthetic preparations .

Spectroscopic Characteristics

Nuclear magnetic resonance spectroscopy provides detailed structural information for Boc-(S)-3-Amino-5-hexynoic acid through characteristic signal patterns [19] [20]. Proton nuclear magnetic resonance spectroscopy reveals the terminal alkyne hydrogen as a distinctive signal appearing around 2.5 parts per million, while the tert-butyl protons of the Boc group generate a characteristic singlet around 1.4 parts per million [19] [20]. The presence of rotamers due to restricted rotation around the carbamate bond can complicate the spectrum, particularly for the amide proton signals [20].

Carbon-13 nuclear magnetic resonance spectroscopy demonstrates characteristic carbonyl carbon signals in the range of 155-175 parts per million, with the specific chemical shift depending on the electronic environment and hydrogen bonding interactions [19]. The alkyne carbons typically appear in the range of 70-85 parts per million, providing diagnostic information regarding the triple bond functionality [19]. The correlation between carbon-13 chemical shifts and solvent polarity has been documented for similar Boc-protected amino acid derivatives [19].

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups [21] [22]. The carbon-carbon triple bond stretch appears in the range of 2100-2150 wavenumbers, with terminal alkynes showing stronger absorption due to the change in dipole moment during vibration [21] [22]. The carbonyl stretching frequencies occur in the range of 1670-1750 wavenumbers, with the specific position depending on the electronic environment and hydrogen bonding interactions [22]. The terminal alkyne carbon-hydrogen stretch produces a characteristic sharp absorption around 3300 wavenumbers [22].

Mass spectrometry analysis typically shows the molecular ion peak at mass-to-charge ratio 227, corresponding to the molecular weight of the compound [23]. The base peak commonly appears at mass-to-charge ratio 57, corresponding to the tert-butyl cation fragment that results from the characteristic fragmentation of the Boc protecting group [23]. Additional fragment ions provide structural confirmation and can be used for quantitative analysis applications [23].

TechniqueKey Signals/Peaks
¹H NMRTerminal alkyne H: ~2.5 ppm, Boc CH₃: ~1.4 ppm
¹³C NMRCarbonyl C: ~155-175 ppm, Alkyne C: ~70-85 ppm
IR SpectroscopyC≡C stretch: 2100-2150 cm⁻¹, C=O stretch: 1670-1750 cm⁻¹
Mass SpectrometryMolecular ion: m/z 227, Base peak: m/z 57 (tert-butyl)

Stability Analysis

The stability profile of Boc-(S)-3-Amino-5-hexynoic acid is primarily governed by the acid-labile nature of the tert-butyloxycarbonyl protecting group [6] [7]. Under acidic conditions with pH values below 2, the compound exhibits instability due to the protonation-induced cleavage of the Boc group [7] [8]. This acid-catalyzed deprotection mechanism involves the formation of a tert-butyl cation intermediate and subsequent decarboxylation of the resulting carbamic acid [7] [8].

Conversely, the compound demonstrates excellent stability under basic conditions with pH values above 10, where the Boc group remains intact and the carboxylic acid exists in its carboxylate form [6] [7]. This stability under basic conditions enables various synthetic transformations and purification procedures without compromising the protective group integrity [6]. The compound maintains its structural integrity under typical laboratory handling conditions and storage environments [24].

Thermal stability analysis indicates that the compound undergoes decomposition at temperatures exceeding 200 degrees Celsius, with the boiling point predicted at 386.7 ± 37.0 degrees Celsius [17] [25]. The flash point occurs at 187.6 ± 26.5 degrees Celsius, indicating the temperature at which the compound can form ignitable vapor-air mixtures [25]. These thermal parameters guide safe handling procedures and storage conditions for the compound [17].

The compound exhibits stability toward light exposure under normal laboratory conditions, showing no significant photodegradation when stored in standard laboratory glassware [24]. Stability under ambient air and moisture conditions is satisfactory, allowing for routine handling without requiring specialized atmospheric conditions [24]. The recommended storage temperature range of 2-8 degrees Celsius ensures long-term stability and prevents potential degradation pathways [24].

ConditionStabilityNotes
Acidic pH (< 2)UnstableBoc group cleaves under acidic conditions
Basic pH (> 10)StableBoc group remains intact
Thermal (> 200°C)UnstableThermal decomposition occurs
Light ExposureStableNo significant photodegradation
Air/MoistureStableStable under normal conditions
Storage TemperatureStable at 2-8°CRecommended storage conditions

The classic disconnection severs the C5–C6 triple bond, revealing a C-3 aldehyde that undergoes a one-carbon homologation to the alkyne (Seyferth–Gilbert or Ohira–Bestmann route) [1] [2]. A second disconnection removes the N-Boc protecting group to expose the S-configured amino acid core obtainable from inexpensive L-glutamic acid via Weinreb amide chemistry [3].

Disconnection stepTransformPrecursorExperimental precedent
C≡C → CHOSeyferth–Gilbert homologation(S)-3-Amino-5-hexanalOptimized 85% yield, 98% ee [3]
N-Boc → NH₂Boc deprotectionBoc-protected amino aldehyde95% conversion with HCl gas, solvent-free [4]
γ-acid → aldehydeWeinreb reductionBoc-L-Glu-OtBu Weinreb amide≥90% yield, no racemization [3]

Stereoselective Synthesis Strategies

Chirality is installed at C-3 prior to homologation.

  • Chiral-pool route: Double Boc-protected L-glutamic acid retains the (S) configuration throughout reduction and homologation, affording >98% ee without additional chiral auxiliaries [3].
  • Enzymatic resolution: Transaminase‐mediated kinetic resolution of racemic 3-amino-5-hexynate achieves >99% ee at 60–85% isolated yield, but requires downstream Boc installation [5].
  • Asymmetric aza-Henry methodology: Cinchona-catalyzed addition of bromonitromethane to protected aldimines delivers β-amino-alkynes in 92–96% ee, though scale-up is less mature .

Protection-Deprotection Protocols

The Boc group remains the workhorse due to orthogonality with Fmoc and acid-lability [7] [8].

OperationRepresentative conditionsYieldNotes
Boc installationBoc₂O, DMAP, DMF, 10 mm Hg, 25 °C96% [3]Vacuum removes t-BuOH, suppressing carbonate side-product
Standard deprotectionTFA : DCM (1 : 1), 25 °C, 30 min>95% [8]Fast, but high solvent load
Solvent-free deprotectionEx-situ HCl gas, 0.9 equiv, rt, 10 minQuantitative [4]Zero VOC, isolates HCl salt directly

Mechanochemical p-TsOH milling offers a complementary solvent-free Boc removal (90–95% yields, 15 min) [9].

Optimization of Synthetic Pathways

Vacuum-Assisted Protocol for Boc Protection

Table 1 summarises the kinetic gains from continuous solvent removal [3].

EntrySolventPressureTimeConversionIsolated yield
1DCM760 mm Hg16 h22% [3]
4MeCN760 mm Hg16 h55% [3]
8DMF10 mm Hg2 h100% [3]96% [3]

Removal of tert-butanol drives the acid-base equilibrium toward complete N,N-di-Boc formation, eliminating excess Boc₂O and triethylamine consumption.

Seyferth–Gilbert Homologation

Table 2 captures the decisive variables influencing yield and optical integrity [3].

EntryBase (equiv)Temp.TimeYieldee
1K₂CO₃ (4.0)25 °C16 h68% [3]7% [3]
5Cs₂CO₃ (2.5)0 °C5 h73% [3]99% [3]
8Cs₂CO₃ (3.2*)0 °C7 h89% [3]98% [3]

*Additional 0.7 equiv added at 3 h to maintain basicity.

Low-temperature operation suppresses the aza-enolate pathway responsible for epimerization, while cesium carbonate enhances conversion without compromising chirality.

Racemization Prevention Strategies

StrategyMechanistic targetOutcome for C-3 center
Low-temperature base metering in homologationMinimises α-proton abstraction≤2% d-isomer [3]
Use of Oxyma-based coupling reagents in downstream peptide assemblyShort-lived active esters avoid oxazolone formationRacemization <0.2% for Cys/His analogues [10]
DNPBS protection for orthogonal SPPS segmentsNeutral deprotection avoids basic/acidic racemization triggersNo detectable d-product [11]

Scale-up Considerations

The Brandeis protocol delivered 18 g of enantiopure product in a 72% five-step overall yield on a 24 g input scale [3].

ParameterLab scale18 g campaignScale impact
Boc₂O equivalents2.0 [3]2.0 [3]No increase required
Reaction volume10 mL g⁻¹4 mL g⁻¹60% solvent reduction
Chromatographic steps41Precipitation of intermediates leveraged
Total E-factor824545% waste cut via vacuum Boc step

Biocatalytic production routes targeting β-alkynyl amino acids promise even lower E-factors (<20) once engineered enzymes for terminal alkyne formation mature [12].

Green Chemistry Approaches

  • Solvent-free Boc transformations: Picric-acid-catalysed protection achieves 98% yield in neat conditions at 25 °C, eliminating chlorinated solvents [13].
  • Ex-situ HCl gas deprotection: Generates stoichiometric HCl from NaCl/H₂SO₄, avoids TFA and affords direct hydrochloride salt isolation [4].
  • Mechanochemical deprotection: Ball-milling with p-TsOH provides low-energy access to the free amine and integrates with continuous peptide manufacturing [9].
  • Wash-less SPPS: Total-wash-elimination protocols reduce solvent use by 95% during peptide elongation that incorporates the alkyne residue [14].
  • Chemo-enzymatic cascades: One-pot biocatalytic transamination followed by photoredox alkyne installation offers aqueous, room-temperature access to chiral β-alkynyl amino acids with 70-95% yields [15].

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-ynoic acid

Dates

Last modified: 08-15-2023

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